Cas no 887583-57-5 (tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate)
tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylicacid, 4-[(2-fluorophenyl)amino]-, 1,1-dimethylethyl ester
- 1-Boc-4-(2-Fluoro-phenylamino)-piperidine
- tert-butyl 4-(2-fluoroanilino)piperidine-1-carboxylate
- tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate
- tert-butyl 4-[(2-fluorophenyl)amino]piperidine-1-carboxylate
- FJIBTJVKKCLUBL-UHFFFAOYSA-N
- EN300-86186
- 1-Boc-4-[(2-fluorophenyl)amino]-piperidine
- 887583-57-5
- CS-0263323
- 1,1-Dimethylethyl 4-[(2-fluorophenyl)amino]-1-piperidinecarboxylate
- AKOS009845648
- DTXSID20656260
- AB91573
- 1-boc-4-(2-fluorophenylamino)piperidine
- SCHEMBL377372
-
- MDL: MFCD07785988
- Inchi: 1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11H2,1-3H3
- InChI Key: FJIBTJVKKCLUBL-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1NC1CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 294.174
- Monoisotopic Mass: 294.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.6A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.4
tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86186-0.05g |
tert-butyl 4-[(2-fluorophenyl)amino]piperidine-1-carboxylate |
887583-57-5 | 95% | 0.05g |
$44.0 | 2023-09-02 | |
| Enamine | EN300-86186-0.1g |
tert-butyl 4-[(2-fluorophenyl)amino]piperidine-1-carboxylate |
887583-57-5 | 95% | 0.1g |
$66.0 | 2023-09-02 | |
| Enamine | EN300-86186-0.25g |
tert-butyl 4-[(2-fluorophenyl)amino]piperidine-1-carboxylate |
887583-57-5 | 95% | 0.25g |
$94.0 | 2023-09-02 | |
| Enamine | EN300-86186-0.5g |
tert-butyl 4-[(2-fluorophenyl)amino]piperidine-1-carboxylate |
887583-57-5 | 95% | 0.5g |
$148.0 | 2023-09-02 | |
| Enamine | EN300-86186-1.0g |
tert-butyl 4-[(2-fluorophenyl)amino]piperidine-1-carboxylate |
887583-57-5 | 95% | 1.0g |
$190.0 | 2023-02-11 | |
| Enamine | EN300-86186-2.5g |
tert-butyl 4-[(2-fluorophenyl)amino]piperidine-1-carboxylate |
887583-57-5 | 95% | 2.5g |
$338.0 | 2023-09-02 | |
| Enamine | EN300-86186-5.0g |
tert-butyl 4-[(2-fluorophenyl)amino]piperidine-1-carboxylate |
887583-57-5 | 95% | 5.0g |
$584.0 | 2023-02-11 | |
| Enamine | EN300-86186-10.0g |
tert-butyl 4-[(2-fluorophenyl)amino]piperidine-1-carboxylate |
887583-57-5 | 95% | 10.0g |
$1076.0 | 2023-02-11 | |
| Advanced ChemBlocks | P35392-1G |
1-Boc-4-[(2-fluorophenyl)amino]-piperidine |
887583-57-5 | 95% | 1G |
$180 | 2023-04-13 | |
| Advanced ChemBlocks | P35392-5G |
1-Boc-4-[(2-fluorophenyl)amino]-piperidine |
887583-57-5 | 95% | 5G |
$500 | 2023-09-15 |
tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate Related Literature
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate
tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate: A Comprehensive Overview
tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate, identified by the CAS number 887583-57-5, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their versatile properties in drug design and synthesis. The structure of this compound features a piperidine ring substituted with a tert-butyl group at position 1 and a fluorophenylamino group at position 4, making it a valuable intermediate in the synthesis of bioactive molecules.
The synthesis of tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate typically involves multi-step reactions, including nucleophilic substitution, amide formation, and ring-closing processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. These improvements have made the compound more accessible for research and industrial applications.
One of the most promising areas of application for this compound is in the field of medicinal chemistry. The piperidine ring is known for its ability to modulate pharmacokinetic properties such as solubility and bioavailability. The presence of the fluorine atom in the phenyl group introduces additional electronic effects, which can enhance the compound's interactions with biological targets. Recent studies have explored its potential as a precursor for developing drugs targeting G-protein coupled receptors (GPCRs), which are implicated in numerous diseases, including cardiovascular disorders and neurological conditions.
In addition to its pharmacological applications, tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate has shown utility in materials science. Its unique structure allows it to serve as a building block for constructing advanced materials with tailored properties. For instance, researchers have investigated its use in synthesizing polymer precursors that exhibit enhanced mechanical strength and thermal stability. These materials hold potential for applications in aerospace and electronics industries.
The physical properties of this compound are also noteworthy. It has a melting point of approximately 120°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, which are essential for quality control and structural elucidation.
From an environmental perspective, understanding the degradation pathways of tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate is crucial for assessing its ecological impact. Recent studies have employed computational models to predict its biodegradation rates under different environmental conditions. These findings suggest that the compound undergoes hydrolytic cleavage under alkaline conditions, leading to the formation of less complex byproducts that are more readily biodegradable.
In conclusion, tert-butyl 4-(2-fluorophenyl)aminopiperidine-1-carboxylate (CAS No. 887583-57-5) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, favorable physical properties, and potential for further functionalization make it an invaluable tool in modern chemical research. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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